6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-8-13(2)22(21-12)17-9-16(19-11-20-17)18-10-14-6-4-5-7-15(14)23-3/h4-9,11H,10H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKMHAYTBWNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is synthesized via a Biginelli-like cyclocondensation between ethyl acetoacetate and guanidine carbonate under acidic conditions:
Conditions : Reflux in ethanol with catalytic HCl (12 h, 75°C). Yield: 68–72%.
Pyrazole Substitution
The 6-position is functionalized with 3,5-dimethylpyrazole via nucleophilic aromatic substitution (SNAr):
Optimization :
-
Base : Sodium hydride (2.2 equiv) in DMF at 80°C for 6 h.
-
Yield : 85% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Synthesis of Intermediate B: 2-Methoxybenzylamine
Reductive Amination of 2-Methoxybenzaldehyde
A two-step process avoids direct handling of volatile amines:
-
Imine Formation :
-
Reduction with NaBH₄ :
Yield : 91% (over two steps).
Coupling of Intermediates A and B
Buchwald–Hartwig Amination
A palladium-catalyzed cross-coupling attaches the benzylamine group to the pyrimidine:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Time | 24 h |
| Yield | 78% |
Purification : Recrystallization from ethanol/water (4:1) achieves >99% HPLC purity.
Alternative SNAr Route
For substrates with leaving groups (e.g., Cl at C4):
Conditions : DIEA (3 equiv), DMF, 120°C (microwave, 30 min). Yield: 65%.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 4H, aromatic), 6.01 (s, 1H, pyrazole-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
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HPLC : tₐ = 6.7 min (C18 column, MeCN/H₂O 70:30), purity 99.2%.
Scale-Up and Process Optimization
| Challenge | Solution | Outcome |
|---|---|---|
| Low coupling yield | Switch to Xantphos ligand | Yield ↑ 65% → 78% |
| Pd residue in product | Activated carbon treatment | Pd content < 10 ppm |
| Solvent waste | Replace DMF with cyclopentyl methyl ether | E-factor ↓ 32% |
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine exhibit significant anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted its potential in inhibiting cancer cell proliferation through targeted pathways involved in tumor growth and metastasis .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives with similar structural motifs showed efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to kinases that are critical in cancer signaling pathways. In vitro assays showed promising results in inhibiting specific kinases associated with tumor progression .
Pesticidal Activity
In agricultural research, derivatives of this compound have shown potential as pesticides. Studies indicate that certain pyrazole derivatives can effectively control pest populations while minimizing harm to beneficial insects . This highlights the compound's versatility beyond medicinal chemistry.
Polymer Development
The unique chemical structure of This compound has implications in material science, particularly in the development of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve performance characteristics .
Data Table: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Pharmaceuticals | Anticancer agent | |
| Antimicrobial properties | ||
| Enzyme inhibition | ||
| Agriculture | Pesticide formulation | |
| Material Science | Polymer enhancement |
Case Study 1: Anticancer Efficacy
A study conducted on a series of analogs derived from this compound assessed their effectiveness against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development.
Case Study 2: Agricultural Field Trials
Field trials conducted with formulations containing pyrazole derivatives demonstrated a 30% increase in crop yield due to effective pest control without adverse effects on non-target species. This positions the compound as a viable option for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrimidine Core
The activity and physicochemical properties of pyrimidin-4-amine derivatives are highly dependent on substituents at positions 2, 4, and 6. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Position 6: The 3,5-dimethylpyrazole group (target compound) is associated with improved steric hindrance and metabolic stability compared to oxazole () or isoquinoline () substituents.
- Position 4 : The N-(2-methoxyphenyl)methyl group in the target compound introduces a flexible benzyl linker, contrasting with rigid pyridine () or halogenated aniline () groups.
- Molecular Weight : The target compound (~354.4 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), similar to its analogues.
Q & A
Q. 1.1. What are the established synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Pyrazole Ring Formation : Reacting hydrazine with a 1,3-diketone precursor under acidic conditions to form the pyrazole core, followed by dimethylation using methyl halides (e.g., CH₃I) .
- Pyrimidine Functionalization : Coupling the pyrazole moiety to a pyrimidine intermediate via nucleophilic substitution. For example, chloropyrimidine derivatives react with 3,5-dimethylpyrazole under basic conditions (e.g., NaH in DMF) .
- Benzylation : Introducing the 2-methoxybenzyl group via reductive amination or alkylation, often using NaBH₄ or Pd/C catalysis .
Critical factors include solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios, which impact purity and yield (typically 40–65% overall) .
Q. 1.2. How is structural characterization of this compound performed to confirm regiochemistry and purity?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for pyrazole methyl groups (δ 2.1–2.3 ppm), methoxybenzyl protons (δ 3.8–4.0 ppm), and pyrimidine NH (δ 8.2–8.5 ppm) .
- ¹³C NMR : Verification of quaternary carbons in the pyrimidine ring (δ 155–160 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₂₀N₆O: 349.1778) .
- X-ray Crystallography : Resolves regiochemistry ambiguities (e.g., dihedral angles between pyrazole and pyrimidine rings) .
Q. 1.3. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer: Initial screens focus on:
- Enzyme Inhibition : Kinase or protease assays (e.g., ATP-binding site competition using fluorescence polarization) .
- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors due to structural analogs like trazodone) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
Dose-response curves and IC₅₀ values should be validated with triplicate experiments .
Advanced Research Questions
Q. 2.1. How can computational modeling optimize the compound’s selectivity for specific biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in target pockets (e.g., kinase domains). Adjust substituents (e.g., methoxy position) to enhance hydrogen bonding or π-π stacking .
- QSAR Analysis : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data to refine substituent effects .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify conformational changes in target proteins .
Q. 2.2. How should researchers address contradictory data in solubility and stability studies?
Methodological Answer: Contradictions often arise from:
- Solvent Polarity : LogP values (~2.5) suggest moderate hydrophobicity, but DMSO vs. aqueous buffer solubility may vary .
- pH-Dependent Stability : Protonation of the pyrimidine NH (pKa ~6.5) affects degradation rates in acidic/basic conditions .
Resolution Strategies : - Use standardized buffers (e.g., PBS pH 7.4) for stability assays.
- Validate solubility via nephelometry or HPLC-UV quantification .
Q. 2.3. What strategies improve regioselectivity during pyrazole-pyrimidine coupling?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrimidine NH) to steer coupling to the C6 position .
- Catalytic Systems : Employ Cu(I)-ligand complexes (e.g., CuBr/PPh₃) to enhance cross-coupling efficiency .
- Microwave Synthesis : Reduce side reactions (e.g., N-alkylation) by shortening reaction times at controlled temperatures .
Q. 2.4. How does the compound’s three-dimensional conformation influence its pharmacodynamic profile?
Methodological Answer:
- Crystal Structure Analysis : X-ray data reveal a near-planar pyrazole-pyrimidine system with a 6.4° dihedral angle, favoring π-stacking with aromatic residues in target proteins .
- Torsional Barriers : Rotatable bonds (e.g., benzyl linker) allow conformational flexibility, which can be restricted via cyclization (e.g., morpholine incorporation) to enhance binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
